WF11605
Description
Historical Context of Natural Product Antagonists in Biological Systems
The history of pharmacology is deeply intertwined with the study of natural products that act as antagonists in biological systems. These molecules, which block the action of other substances at a receptor, have been instrumental in elucidating physiological pathways and have formed the basis for numerous therapeutic agents. For decades, researchers have turned to nature to find compounds that can selectively inhibit specific biological processes, leading to a better understanding of diseases and the development of targeted treatments. nih.govnih.gov The use of such compounds ranges from well-known examples like scopolamine, a muscarinic cholinergic receptor antagonist used in neurobehavioral research, to a wide array of molecules targeting receptors involved in inflammation and immune responses. mdpi.com This long-standing practice of exploring natural sources for antagonists has created a foundation for the discovery and investigation of novel compounds like WF11605. nih.gov
Significance of Fungal Metabolites in Biomedical Discovery
Fungi are a prolific source of secondary metabolites, which are compounds not essential for their immediate survival but crucial for interacting with their environment. tandfonline.com These metabolites exhibit a remarkable diversity of chemical structures and biological activities, including antimicrobial, immunosuppressive, and anticancer properties. tandfonline.commdpi.commdpi.com The discovery of penicillin from the fungus Penicillium rubens marked a turning point in medicine and highlighted the immense therapeutic potential of fungal metabolites. mdpi.com
Fungi, including species from the genera Penicillium, Aspergillus, and Stachybotrys, produce a wide array of bioactive compounds. mdpi.comasm.org These metabolites are now widely utilized in healthcare as antibiotics, anti-inflammatory agents, and immunosuppressants. tandfonline.com The ongoing exploration of fungal biodiversity continues to yield novel chemical entities, underscoring the critical role of fungi as a reservoir for new biomedical discoveries. mdpi.comnih.gov The genus Stachybotrys, in particular, is known for producing a diverse range of secondary metabolites, including the class of compounds to which this compound belongs. nih.gov
Overview of this compound as a Research Compound
This compound is a fungal metabolite isolated from Stachybotrys species. nih.gov It belongs to a class of natural products known as phenylspirodrimanes, which are characterized by a spirocyclic drimane (B1240787) core fused to a phenyl moiety. mdpi.comnih.gov In the realm of chemical biology, this compound is recognized for its activity as a leukotriene B4 (LTB4) receptor antagonist. nih.govnih.gov
Leukotriene B4 is a potent lipid mediator involved in inflammatory responses. nih.gov By antagonizing the LTB4 receptor, this compound can modulate these inflammatory pathways, making it a valuable tool for studying the roles of LTB4 in various physiological and pathological processes. The compound's ability to interfere with LTB4 signaling has positioned it as a subject of interest in research aimed at understanding and potentially targeting inflammatory diseases. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for compounds like this compound is focused on understanding their precise mechanisms of action and exploring their potential applications as biological probes. The study of phenylspirodrimanes, the class of compounds to which this compound belongs, is an active area of investigation, with researchers working to characterize the diverse metabolites produced by Stachybotrys species. nih.govuni-muenster.de
However, significant knowledge gaps remain. While this compound is identified as a leukotriene B4 antagonist, a more detailed understanding of its interaction with the receptor at a molecular level is an area for further research. The full spectrum of its biological activities beyond LTB4 antagonism may not be completely elucidated. Furthermore, the biosynthesis of phenylspirodrimanes in Stachybotrys and the factors regulating their production are not fully understood. asm.orgnih.gov Addressing these knowledge gaps through continued research will be crucial for fully realizing the potential of this compound and similar natural products in chemical biology and beyond. usgs.govnih.govmdpi.com
Structure
2D Structure
Properties
CAS No. |
140366-50-3 |
|---|---|
Molecular Formula |
C38H60O11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
methyl 3,4,5-trihydroxy-6-[[2-hydroxy-4-(hydroxymethyl)-8a-methoxycarbonyl-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H60O11/c1-19-11-14-38(33(45)47-8)16-15-36(5)21(25(38)20(19)2)9-10-24-34(3)17-22(40)30(35(4,18-39)23(34)12-13-37(24,36)6)49-32-28(43)26(41)27(42)29(48-32)31(44)46-7/h9,19-20,22-30,32,39-43H,10-18H2,1-8H3 |
InChI Key |
IUZUUJABDNIYBY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)OC)O)O)O)O)C)C)C2C1C)C)C(=O)OC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)OC)O)O)O)O)C)C)C2C1C)C)C(=O)OC |
Synonyms |
9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid WF 11605 WF-11605 WF11605 |
Origin of Product |
United States |
Origin and Isolation of Wf11605
Identification of Fungal Strain F11605 as the Producer Organism
WF11605 was isolated as a product of fungal strain F11605. metabolomicsworkbench.org This fungal strain was identified as the source organism responsible for producing this specific compound. metabolomicsworkbench.org
Taxonomic Characterization of Fungal Strain F11605
While the primary publication identifies fungal strain F11605 as the producing organism, detailed taxonomic characterization of this specific strain is described in the associated research. metabolomicsworkbench.org
Fermentation and Cultivation Strategies for this compound Production
The production of this compound involves the fermentation and cultivation of fungal strain F11605. metabolomicsworkbench.org Specific strategies for the fermentation and cultivation processes to optimize this compound yield are detailed in the research concerning the producing strain, fermentation, isolation, and biological activity of this compound. metabolomicsworkbench.org
Isolation and Purification Methodologies for this compound
Following fermentation, this compound is isolated and purified from the fungal culture. metabolomicsworkbench.org The methodologies employed aim to separate this compound from other metabolites and cellular components. metabolomicsworkbench.org The molecular formula of this compound has been determined to be C₃₈H₆₀O₁₁. metabolomicsworkbench.org
Data Table: this compound Molecular Formula
| Compound | Molecular Formula |
| This compound | C₃₈H₆₀O₁₁ |
Chromatographic Separation Techniques
Chromatographic techniques are integral to the isolation and purification of this compound. metabolomicsworkbench.org These methods are utilized to separate this compound based on its physicochemical properties from the complex mixture obtained from the fungal fermentation broth. The specific chromatographic separation techniques applied for this compound are described in the detailed isolation protocols. metabolomicsworkbench.org
Crystallization and Further Purification Protocols
Crystallization and further purification protocols are employed to obtain this compound in a highly pure form after initial chromatographic separation. metabolomicsworkbench.org These steps are crucial for achieving the purity required for structural determination and biological activity studies. The specific crystallization and purification protocols used for this compound are outlined in the comprehensive isolation methodology. metabolomicsworkbench.org
Structural Elucidation of Wf11605
Determination of WF11605 Molecular Formula
The molecular formula of this compound was determined to be C₃₈H₆₀O₁₁. nih.govdoi.orgchemscene.com This formula provides the elemental composition and the number of atoms of each element present in a molecule of this compound.
Spectroscopic Characterization Techniques for this compound
Various spectroscopic methods were employed to gain detailed information about the structure of this compound. These techniques analyze the interaction of electromagnetic radiation with the molecule, providing insights into its functional groups, bonding, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, played a crucial role in elucidating the planar structure of this compound. nih.govresearchgate.netpatsnap.comjst.go.jp Specifically, 2D NMR techniques were applied to determine the plane structure of deacetyl-WF11605 aglycone, a derivative of this compound. nih.govjst.go.jp NMR spectroscopy provides information about the types of atoms in a molecule and their connectivity, which is essential for building the structural framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) was used to determine the molecular weight of this compound and to analyze its fragmentation pattern. doi.orgchemscene.compatsnap.comwinsomepublishing.org This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the structural subunits by analyzing how the molecule breaks apart upon ionization. The molecular weight of this compound is reported as 692.88. chemscene.combldpharm.com
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry
Circular Dichroism (CD) spectroscopy was utilized to establish the absolute stereochemistry of this compound. nih.govresearchgate.netpatsnap.comjst.go.jp CD spectroscopy measures the differential absorption of left and right circularly polarized light by a substance, which can provide information about the presence of chiral centers and their absolute configuration. harvard.edujascoinc.commit.edu The CD exciton (B1674681) chirality method was specifically mentioned in the context of determining the absolute stereochemistry of this compound. nih.govjst.go.jp
X-ray Crystallographic Analysis of this compound Derivatives for Relative Configuration
X-ray crystallographic analysis of derivatives of this compound was employed to establish the relative configurations of the molecule. nih.govresearchgate.netpatsnap.comjst.go.jp X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgcreative-proteomics.comuwo.ca By analyzing the diffraction pattern of X-rays passed through a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecular structure and relative stereochemistry. The relative configurations of this compound were established by X-ray crystallographic analysis of its bis(p-bromobenzoyl) derivative. nih.govjst.go.jp X-ray analysis was also used to confirm the stereochemistry of related compounds by comparison with this compound. scilit.comnih.govtandfonline.com
Classification of this compound as a Tetracyclic Triterpene Glucoside
Based on the structural elucidation studies, this compound is classified as a novel tetracyclic triterpene glucoside. nih.govresearchgate.netpatsnap.comjst.go.jpresearchgate.netplos.org This classification indicates that the compound is composed of a core structure derived from a tetracyclic triterpene skeleton, which is a type of natural product containing four rings and built from isoprene (B109036) units, and a glucoside moiety, meaning it is glycosylated with glucose. researchgate.netnih.gov
This compound is a tetracyclic triterpene glucoside isolated from a fungal strain F11605. researchgate.netnih.govnih.govjst.go.jp Its molecular formula was determined to be C38H60O11. nih.govdoi.org The structure of the deacetyl-WF11605 aglycone was elucidated using 2D NMR techniques. researchgate.netnih.govjst.go.jp The relative configurations were established through X-ray crystallographic analysis of a bis(p-bromobenzoyl) derivative, and the absolute stereochemistry was determined by the CD exciton chirality method. researchgate.netnih.govjst.go.jp
Enfumafungin (B1262757) is also a triterpene glycoside, isolated from a fermentation of Hormonema sp. nih.govebi.ac.ukbiochempartner.comacs.orgbocsci.com It is classified as a fernane-type triterpenoid (B12794562). bocsci.comnih.govnih.gov Enfumafungin has a molecular formula of C38H60O12. nih.govebi.ac.ukbiochempartner.comacs.orgmedkoo.comcaymanchem.com Its structural features include an acetate (B1210297) group at the C-2 position, a glucose unit O-linked to the C-3 position, a hemiacetal functionality, and a carboxylic acid group at C-18. nih.govresearchgate.net Enfumafungin exists as a mixture of two slowly interconverting isomers due to the hemiacetal cyclization across the A ring. acs.orgresearchgate.net
Fernane-type triterpenoids, including this compound and enfumafungin, share a common fernane core scaffold, although variations in ring structure can occur among related compounds. nih.govresearchgate.net While enfumafungin has a four-ring system with a six-membered D-ring, other glycosylated fernene-type terpenoids can have four, five, or even six rings in their core scaffold. nih.gov this compound is also described as having a tetracyclic triterpene core. researchgate.netnih.govjst.go.jp
Structurally, this compound and enfumafungin are both glycosylated fernane-type triterpenoids produced by fungi. nih.govnih.gov A key difference lies in their reported molecular formulas: C38H60O11 for this compound and C38H60O12 for enfumafungin. nih.govdoi.orgnih.gov The structural determination of this compound involved the analysis of its deacetyl aglycone, suggesting the presence of an acetate group, similar to enfumafungin's acetate group at C-2. researchgate.netnih.govjst.go.jpresearchgate.net Both compounds also feature a glycoside moiety. researchgate.netnih.govjst.go.jpacs.orgbocsci.com
Research has indicated that the relative stereochemistry of fuscoatroside, another fernane-type triterpenoid, was formally determined by comparison with this compound (16-Oxo-FR207944), suggesting a close structural relationship and shared features within this class of compounds. obolibrary.orgpatsnap.com
Data Table: Comparative Structural Features
| Feature | This compound | Enfumafungin |
| Molecular Formula | C38H60O11 | C38H60O12 |
| Triterpene Class | Fernane-type | Fernane-type |
| Core Rings | Tetracyclic | Tetracyclic (4) |
| Glycoside Moiety | Present | Present (glucose) |
| Acetate Moiety | Present (inferred from deacetyl aglycone) | Present (at C-2) |
| Hemiacetal | Not explicitly stated in search results | Present |
| Carboxylic Acid | Not explicitly stated in search results | Present (at C-18) |
| Isolated From | Fungal strain F11605 | Hormonema sp. |
Biological Activity and Molecular Mechanism of Action of Wf11605
Antagonistic Activity Against Leukotriene B4 (LTB4)
WF11605 demonstrates significant antagonistic effects against LTB4, a powerful lipid mediator of inflammation. This has been observed through the inhibition of several key cellular processes induced by LTB4.
Inhibition of LTB4-Induced Chemotaxis in Polymorphonuclear Leukocytes (PMNLs)
This compound effectively inhibits the chemotaxis, or directed migration, of rabbit polymorphonuclear leukocytes (PMNLs) induced by LTB4. nih.gov This inhibitory action is concentration-dependent, with a reported IC50 value of 1.7 x 10⁻⁷ M. nih.gov The IC50 value represents the concentration of this compound required to inhibit the chemotactic response by 50%.
Blockade of ³H-LTB4 Binding to PMNL Membranes
The antagonistic activity of this compound is further substantiated by its ability to block the binding of radiolabeled LTB4 (³H-LTB4) to its receptors on the membranes of PMNLs. nih.gov This direct competition for receptor binding sites is a key aspect of its mechanism. Research has shown that this compound blocks ³H-LTB4 binding with an IC50 value of 5.6 x 10⁻⁶ M. nih.gov
Inhibition of LTB4-Induced Degranulation in Rabbit PMNLs
In addition to inhibiting chemotaxis, this compound also curtails the degranulation process in rabbit PMNLs that is triggered by LTB4. nih.gov Degranulation is a critical step in the inflammatory response where leukocytes release various pro-inflammatory molecules. The IC50 value for the inhibition of LTB4-induced degranulation by this compound is 3.0 x 10⁻⁶ M. nih.gov
Inhibitory Concentrations (IC50) of this compound on LTB4-Induced Responses in Rabbit PMNLs
| Biological Activity | IC50 Value (M) |
|---|---|
| Inhibition of LTB4-Induced Chemotaxis | 1.7 x 10⁻⁷ |
| Blockade of ³H-LTB4 Binding to PMNL Membranes | 5.6 x 10⁻⁶ |
Investigations into Downstream Signaling Pathways Modulated by WF116054.4. Role of this compound in Inflammatory Processes at the Molecular Level
Without any foundational information on the compound, the creation of data tables and a list of mentioned compounds is also not feasible. Should information on "this compound" become publicly available, the requested article can be generated.
Synthetic Endeavors and Analogue Development of Wf11605
Total Synthesis Approaches for WF11605
The total synthesis of complex natural products is a significant undertaking in organic chemistry, often involving numerous intricate steps to assemble the target molecule from simple starting materials. wiley.comnih.gov These synthetic endeavors are crucial for confirming the structure of a natural product, providing access to larger quantities for biological testing, and enabling the synthesis of analogs that are not accessible through semi-synthesis. nih.gov
While this compound is a known fungal metabolite with a defined tetracyclic triterpene structure, a complete de novo total synthesis has not been extensively reported in publicly available scientific literature. nih.govresearchgate.net The compound is primarily obtained through fermentation of the fungus Acremonium sp. F11605. researchgate.net The determination of its relative stereochemistry has been established through spectroscopic methods and by comparison with related natural products. researchgate.net The lack of a published total synthesis may be attributed to the complexity of the molecule and the efficiency of its production via fermentation. General strategies for the synthesis of similar complex polycyclic structures often involve key reactions such as intramolecular Diels-Alder reactions to form the core ring systems, followed by a series of stereocontrolled functional group manipulations. nih.govresearchgate.net
Semi-Synthetic Modifications of this compound
Semi-synthetic modification of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. nih.gov This approach starts with the natural product scaffold isolated from its biological source and then subjects it to chemical transformations. For complex molecules like this compound, this is often a more practical approach than total synthesis.
A notable example of this strategy within the same class of triterpenoid (B12794562) glycosides is the development of the antifungal drug ibrexafungerp (B609083), a semi-synthetic derivative of enfumafungin (B1262757). researchgate.netnih.gov The process for creating ibrexafungerp from enfumafungin involved a series of chemical transformations, including reduction of a hemiacetal, protection of a carboxylic acid, and deglycosylation to yield key intermediates. nih.gov These intermediates were then further modified to produce the final drug.
Although specific semi-synthetic work on this compound is not widely detailed, patents suggest that this compound and its analogs can be generated through semi-synthetic routes. googleapis.com Following the precedent set by enfumafungin, potential semi-synthetic modifications of this compound could include:
Modification of the glycosyl moiety: Altering the sugar unit or its point of attachment could influence solubility and interactions with biological targets.
Functionalization of the triterpene core: The tetracyclic core of this compound has several positions that could be targeted for chemical modification, such as the ketone group at C-16. researchgate.net Reduction of this ketone or its conversion to other functional groups could lead to analogs with different biological activities.
Esterification or amidation of the carboxylic acid: If present, modification of carboxylic acid groups can alter the compound's polarity and cell permeability.
These modifications would allow for the exploration of the structure-activity relationships of the this compound scaffold.
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of derivatives and analogues of a lead compound like this compound are central to medicinal chemistry programs aiming to develop new therapeutic agents. mdpi.comnih.govplos.orgresearchmap.jp The goal is to systematically alter the structure of the parent molecule to understand which parts are essential for its biological activity and to optimize its properties.
General strategies for the design and synthesis of derivatives from a natural product scaffold like this compound would involve:
Scaffold Hopping: Replacing the core structure with a different, but functionally similar, scaffold while retaining key pharmacophoric elements. nih.gov
Functional Group Interconversion: Modifying existing functional groups to explore different electronic and steric properties.
Introduction of New Substituents: Adding new chemical moieties to probe for additional binding interactions with the target protein.
The synthesis of these new molecules would leverage a combination of techniques from synthetic organic chemistry. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govkcl.ac.ukrsc.orgrsc.org By synthesizing and testing a series of related compounds, researchers can build a model of the pharmacophore—the key structural features responsible for the molecule's activity.
For this compound, a systematic SAR study would involve the synthesis of analogues with specific modifications at different positions of the molecule. The biological activity of these analogues would then be compared to that of the parent compound. Key areas for modification on the this compound scaffold would likely include:
| Molecular Region | Potential Modifications | Rationale |
| Triterpene Core | Introduction of halogens, alkyl groups, or hydroxyl groups at various positions. | To probe the steric and electronic requirements of the binding pocket. |
| C-16 Ketone | Reduction to an alcohol, conversion to an oxime, or other ketone derivatives. | To investigate the importance of the hydrogen bond acceptor capability at this position. |
| Glycosyl Unit | Variation of the sugar type, anomeric configuration, or complete removal of the sugar. | To determine the role of the glycosyl moiety in target recognition and solubility. |
The data from these studies would be crucial for the rational design of more potent and selective analogues.
Rational Design of Novel Antagonists Based on this compound Scaffold
The scaffold of a known bioactive molecule can serve as a starting point for the rational design of new antagonists. nih.govnih.govd-nb.infodiva-portal.orgfrontiersin.org This process often involves computational methods, such as molecular docking and pharmacophore modeling, to predict how modifications to the scaffold will affect its binding to the target protein.
Starting with the this compound scaffold, the design of novel antagonists would likely follow these steps:
Target Identification and Structural Biology: If the biological target of this compound is known and its three-dimensional structure has been determined (e.g., through X-ray crystallography or cryo-electron microscopy), this information can be used to guide the design process.
Computational Modeling: The binding mode of this compound to its target would be modeled in silico. This model would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In Silico Screening and Analogue Design: Virtual libraries of compounds based on the this compound scaffold would be created and docked into the binding site of the target. This allows for the prioritization of analogues that are predicted to have improved binding affinity or to act as antagonists.
Synthesis and Biological Evaluation: The most promising candidates from the computational studies would then be synthesized and tested experimentally to validate the predictions and to identify new lead compounds.
Chemical Modifications to Enhance Biological Potency and Selectivity
Enhancing the biological potency and selectivity of a lead compound is a primary objective of medicinal chemistry. nih.govnih.govionis.commdpi.com For this compound, several chemical modification strategies could be employed to achieve these goals:
Introduction of Fluorine: The substitution of hydrogen or a hydroxyl group with fluorine can have profound effects on a molecule's properties, including metabolic stability, binding affinity, and pKa.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, thereby increasing its potency and selectivity.
Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can improve pharmacokinetic properties without sacrificing biological activity. For example, a carboxylic acid could be replaced with a tetrazole.
Prodrug Strategies: Attaching a promoiety that is cleaved in vivo to release the active drug can improve properties such as solubility and cell permeability.
The table below summarizes some potential chemical modifications and their intended effects on the properties of this compound.
| Modification Type | Example | Desired Outcome |
| Halogenation | Introduction of a fluorine atom on the triterpene backbone. | Increased metabolic stability and binding affinity. |
| Ring Formation | Cyclization of a side chain to the main scaffold. | Increased rigidity and receptor selectivity. |
| Functional Group Modification | Conversion of the C-16 ketone to a more sterically hindered group. | Improved selectivity for the target enzyme over related enzymes. |
Through a combination of these synthetic and design strategies, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.
Advanced Research Methodologies for Wf11605 Investigation
High-Throughput Screening Methods for Activity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical and biological compounds against specific biological targets or phenotypic responses. bidd.groupharvard.eduscynexis.comresearchgate.net This automated process leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and cost-effectively. harvard.eduscynexis.com HTS is crucial for identifying initial "hits" or "leads" that exhibit desired activity. harvard.eduresearchgate.net The data generated from HTS campaigns can also inform early structure-activity relationships (SARs) and provide large datasets for building computational models. researchgate.net
HTS can be applied to diverse biological targets, including proteins, enzymes, receptors, or complex cellular processes. researchgate.net The approach is highly dependent on the nature of the biological target being investigated. researchgate.net
Cell-Based Assays for Pathway Modulation
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by measuring different parameters in living or fixed cells. These assays can be used to analyze various cellular processes, including cell growth, differentiation, apoptosis, and signal transduction pathways.
For a compound like WF11605, cell-based assays could be employed to investigate its effects on cellular pathways involved in inflammation (given its leukotriene B4 antagonism) or fungal growth and viability (given its antifungal activity). Current time information in Aurangabad Division, IN.nih.gov These assays can help determine if the compound modulates a specific pathway within the complex environment of a living cell. nih.gov
Cell-based assays can be adapted for HTS, allowing for the parallel testing of numerous compounds under various conditions using miniaturized formats and multiplexing. uni.lu This enables a more comprehensive understanding of a compound's cellular effects early in the research process. Examples of cell-based assay technologies include those measuring intracellular calcium concentration changes using fluorescent dyes or reporter gene assays that monitor gene regulation and cellular responses. uni.lu
Computational Studies and Molecular Modeling
Computational methods and molecular modeling play an increasingly vital role in the investigation of chemical compounds, complementing experimental approaches by providing insights into molecular interactions, predicting properties, and guiding the design of new compounds. These techniques can reduce the need for extensive experimental testing by prioritizing compounds with a higher likelihood of success.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. This method helps to understand how a compound might interact with its biological target at the molecular level.
Molecular dynamics simulations extend docking studies by simulating the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the interaction, conformational changes, and the influence of the surrounding environment (e.g., solvent). While specific detailed molecular docking or dynamics simulation data for this compound were not found in the provided search results, these techniques are commonly applied to study the interactions of triterpenoids and other natural products with their targets, such as enzyme active sites or receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a set of compounds to their biological activity. By analyzing the structural features and properties of compounds and their measured activities, QSAR models can predict the activity of new, untested compounds based solely on their structure. researchgate.net This approach is valuable for optimizing the activity of lead compounds and designing novel analogs with improved properties. While the search results mention computational methods for predicting properties, specific QSAR studies focused on this compound were not detailed.
Virtual Screening for Novel this compound-like Compounds
Virtual screening is a computational technique used to search large databases of chemical structures to identify potential drug candidates or compounds with desired properties. Docking-based virtual screening, for instance, involves docking a library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity.
Virtual screening could be applied to identify novel compounds structurally similar to this compound or compounds predicted to interact with the same biological targets (e.g., leukotriene B4 receptors or fungal glucan synthase). Current time information in Aurangabad Division, IN.nih.govgoogle.comwikipedia.org Advanced platforms enable the screening of ultra-large libraries containing billions of molecules. This can accelerate the discovery of new lead compounds with potentially better activity or properties than the original hit. While the search results discuss virtual screening in general and for other targets, specific virtual screening efforts focused on finding this compound-like compounds were not detailed.
Advanced Analytical Techniques for Metabolite and Derivative Identification
The structural elucidation of this compound and its derivatives has relied heavily on advanced analytical techniques. The molecular formula of this compound was determined to be C38H60O11. nih.gov The structure of this compound, a tetracyclic triterpene glucoside, and its deacetylated aglycone were determined through a concerted application of spectroscopic and crystallographic methods. mycocentral.eumetabolomicsworkbench.orgoncotarget.com
Key techniques employed included:
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the precise molecular weight and elemental composition of this compound and its related compounds. mycocentral.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques were crucial for elucidating the planar structure of this compound and its deacetyl-WF11605 aglycone. mycocentral.eumetabolomicsworkbench.orgoncotarget.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule. oncotarget.comwikipedia.orgwikipedia.org
X-ray Crystallographic Analysis: This technique was applied to a crystalline derivative, specifically the bis(p-bromobenzoyl) derivative of deacetyl-WF11605 aglycone, to definitively establish the relative configurations of the molecule. mycocentral.eumetabolomicsworkbench.orgoncotarget.com
Circular Dichroism (CD) Exciton (B1674681) Chirality Method: This spectroscopic method was used to determine the absolute stereochemistry of this compound. mycocentral.eumetabolomicsworkbench.orgoncotarget.com
These advanced analytical methodologies were essential in providing the detailed structural information necessary to characterize this compound and its related compounds, confirming its identity as a novel tetracyclic triterpene glucoside.
Future Directions in Wf11605 Research
Exploration of Novel Biological Targets and Therapeutic Applications Beyond LTB4 Antagonism
While WF11605 is known for its activity as a leukotriene B4 (LTB4) antagonist epdf.pub, future research should explore potential novel biological targets and therapeutic applications beyond this established mechanism. Given its complex triterpene glucoside structure epdf.pubresearchgate.net, this compound may interact with other biological pathways or molecules. Research could involve high-throughput screening against diverse target libraries or phenotypic screening to identify unanticipated biological activities. Identifying novel targets could lead to the development of this compound or its analogs for treating conditions where LTB4 antagonism is not the primary therapeutic strategy. The exploration of other triterpenoid (B12794562) glycosides with diverse biological activities, such as antifungal, anticancer, antibacterial, and antiviral effects, suggests the potential for this compound to possess a broader spectrum of activities than currently understood researchgate.netresearchgate.net.
Investigation of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds represents a promising avenue for future research. Synergistic interactions can lead to enhanced efficacy, reduced required doses of individual compounds, or the mitigation of adverse effects nih.govnuevo-group.com. Research could explore combinations of this compound with existing anti-inflammatory agents, or compounds targeting different pathways involved in inflammatory or immunological diseases, given that modulation of inflammatory mediators or immune function is a unifying theme in treating such conditions justia.com. Studies on synergistic effects often involve assessing the combined impact of compounds on specific biological responses, such as inflammation or chemotaxis, compared to the effects of each compound alone nih.govnuevo-group.comgoogleapis.comresearchgate.netarxiv.org. This could involve in vitro studies using cell-based assays or in vivo models.
Development of this compound-Based Chemical Probes for Cellular Pathway Studies
The development of this compound-based chemical probes would be invaluable tools for dissecting cellular pathways. Chemical probes are small molecules that selectively bind to specific biomolecular targets and are used to explore biological mechanisms and validate drug discovery targets nih.govthesgc.org. By modifying this compound with tags (e.g., fluorescent labels, affinity tags), researchers could track its interactions within cells, identify its binding partners, and elucidate the downstream effects of its activity nih.govthesgc.orgnih.govrsc.orgrowan.edu. This approach could provide deeper insights into the precise mechanisms by which this compound exerts its biological effects, potentially revealing new pathways or targets influenced by the compound. The development of such probes requires careful design, synthesis, and validation to ensure selectivity and desired functionality nih.govthesgc.org.
Biotechnological Approaches for Enhanced this compound Production
As this compound is produced by a fungus epdf.pubresearchgate.netresearchgate.net, biotechnological approaches could be explored to enhance its production. Traditional fermentation methods may have limitations in yield or consistency. Future research could focus on optimizing fermentation conditions, exploring different fungal strains or isolation sources, or employing genetic engineering techniques to improve the productivity of this compound-producing strains epdf.pubnih.gov. Advances in biotechnology and microbial engineering have facilitated the enhanced production of various secondary metabolites epdf.pubnih.gov. This could involve manipulating biosynthetic pathways within the fungus or exploring heterologous expression in more amenable host organisms.
Advancements in Synthetic Biology for Analog Generation
Synthetic biology offers powerful tools for generating analogs of natural products like this compound isomerase.comnih.govnews-medical.netevonetix.comresearchgate.net. While semisynthetic chemistry can be used to generate analogs, synthetic biology techniques, such as pathway engineering, enzyme engineering, and mutasynthesis, can enable the generation of diverse structural variants that may be difficult to obtain through traditional chemical synthesis isomerase.com. By understanding the biosynthetic pathway of this compound, researchers could use synthetic biology to modify specific steps, leading to the production of novel analogs with potentially altered or improved biological activities, including enhanced potency, selectivity, or pharmacokinetic properties isomerase.com. This could involve modifying the genetic clusters responsible for this compound biosynthesis or introducing genes from other pathways isomerase.comresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
